3-Oxalomalate

TCA cycle enzymology competitive inhibition substrate analog profiling

3-Oxalomalate (oxalomalic acid, α-hydroxy-β-oxalosuccinic acid; CAS 89304-26-7 as trisodium salt) is a tricarboxylic acid structurally related to citrate. It functions as a competitive inhibitor of two key enzymes in the tricarboxylic acid (TCA) cycle — aconitase (aconitate hydratase) and NADP-dependent isocitrate dehydrogenase (NADP-IDH).

Molecular Formula C6H3O8-3
Molecular Weight 203.08 g/mol
Cat. No. B1238388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxalomalate
Synonymsoxalomalate
oxalomalic acid
Molecular FormulaC6H3O8-3
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)/p-3
InChIKeyYILAUJBAPQXZGM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxalomalate for Research Procurement: Compound Identity, Class, and Analytical Context


3-Oxalomalate (oxalomalic acid, α-hydroxy-β-oxalosuccinic acid; CAS 89304-26-7 as trisodium salt) is a tricarboxylic acid structurally related to citrate [1]. It functions as a competitive inhibitor of two key enzymes in the tricarboxylic acid (TCA) cycle — aconitase (aconitate hydratase) and NADP-dependent isocitrate dehydrogenase (NADP-IDH) [2]. Unlike simpler monocarboxylate or dicarboxylate TCA cycle probes, 3-oxalomalate is formed endogenously via condensation of oxaloacetate with glyoxylate and participates in glyoxylate/dicarboxylate metabolism through reversible cleavage by oxalomalate lyase (EC 4.1.3.13) [3]. This endogenous origin and dual-enzyme targeting profile distinguishes it from synthetic-only or single-target inhibitors.

3-Oxalomalate Procurement: Why In-Class Analogs Cannot Be Interchanged Without Evidence Loss


Although 3-oxalomalate belongs to the broader class of TCA cycle inhibitors, its closest structural and functional analogs — γ-hydroxy-α-oxoglutarate (hydroxyoxoglutarate), fluorocitrate, and iron-chelating agents such as desferrioxamine (DFO) — each exhibit materially different potency, target selectivity, and downstream biological effects [1]. Hydroxyoxoglutarate requires approximately 10-fold higher concentrations to achieve comparable enzyme inhibition [1]; fluorocitrate is a more potent aconitase inhibitor on a molar basis (Ki ≈ 30–34 nM) but does not modulate IRP1 RNA-binding activity and carries substantial toxicity limitations [2]; DFO inhibits c-aconitase indirectly through iron depletion rather than direct active-site competition [3]. Substituting any of these analogs without adjusting for their divergent Ki values, dual-target coverage, and extra-metabolic effects on iron homeostasis or NO signaling will compromise experimental reproducibility. The quantitative evidence below establishes the specific dimensions in which 3-oxalomalate is differentiated.

3-Oxalomalate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


10-Fold Lower Effective Concentration of 3-Oxalomalate vs. Hydroxyoxoglutarate for Dual Aconitase/NADP-IDH Inhibition

In a direct head-to-head study, 3-oxalomalate at 1 mM produced near-complete inhibition of both aconitate hydratase and NADP-dependent isocitrate dehydrogenase, whereas the close structural analog γ-hydroxy-α-oxoglutarate (hydroxyoxoglutarate) required concentrations approximately 10-fold higher to achieve comparable inhibition of the same enzymes [1]. This 10-fold potency differential is consistent across both enzyme targets and establishes 3-oxalomalate as the more potent member of the glyoxylate-condensation inhibitor class.

TCA cycle enzymology competitive inhibition substrate analog profiling

Compartment-Selective Aconitase Ki of 3-Oxalomalate: Mitochondrial (1 µM) vs. Cytoplasmic (2.5 µM) Discriminated from Fluorocitrate

3-Oxalomalate exhibits differential competitive inhibition potency against mitochondrial versus cytoplasmic aconitate hydratase with citrate as substrate: Ki = 1 × 10⁻⁶ M for the mitochondrial enzyme and Ki = 2.5 × 10⁻⁶ M for the cytoplasmic enzyme [1]. In contrast, the classic aconitase inhibitor fluorocitrate shows a different profile: with citrate as substrate, fluorocitrate inhibition is partially competitive with Ki = 3.4 × 10⁻⁸ M, and with cis-aconitate as substrate, inhibition is partially non-competitive with Ki = 3.0 × 10⁻⁸ M [2]. Notably, fluorocitrate does not discriminate between mitochondrial and cytoplasmic isozymes, and its ~30-fold higher potency is associated with substantial toxicity. 3-Oxalomalate's 2.5-fold mitochondrial preference and micromolar Ki provide a wider, more experimentally tractable working window for compartment-selective studies.

subcellular enzyme inhibition mitochondrial vs. cytosolic aconitase inhibitor Ki profiling

3-Oxalomalate Uniquely Modulates IRP1 RNA-Binding Activity: 3-Fold Decrease Not Replicated by Other Aconitase Inhibitors

Treatment of multiple cell lines with 5 mM 3-oxalomalate (OMA) reduced IRP1 RNA-binding activity by approximately 3-fold, as measured by gel retardation assay, with maximal effect at 6 hours [1]. This effect was accompanied by a correlated increase in intracellular ferritin protein levels (Western blot) and ferritin mRNA levels. Critically, this IRP1-modulatory property is not shared by fluorocitrate or other classical aconitase inhibitors [2]. The mechanism arises because IRP1 and cytosolic aconitase are the same protein in different functional states; 3-oxalomalate binding to the aconitase active site appears to induce a conformational shift that impairs IRP1's RNA-binding function — an extra-enzymatic effect not predicted by aconitase inhibition alone.

iron regulatory protein 1 post-transcriptional regulation ferritin expression

Concentration-Dependent Suppression of iNOS Protein and Nitrite Production in Macrophages: Quantitative Dose-Response

In LPS-stimulated J774 murine macrophages, 3-oxalomalate produced a significant, concentration-dependent reduction in nitrite production: basal LPS-stimulated nitrite was 17.9 ± 1.93 nmol/10⁶ cells; treatment with 2.5 mM OMA reduced nitrite to 10.11 ± 1.21 nmol/10⁶ cells, and 5 mM OMA further reduced it to 4.45 ± 0.97 nmol/10⁶ cells (p < 0.001, n = 3) [1]. Corresponding iNOS protein expression (Western blot) was also decreased in a concentration-dependent manner, while iNOS mRNA levels were unaffected, indicating a post-transcriptional or translational mechanism. In vivo, injection of OMA precursors to LPS-stimulated rats similarly decreased nitrite production and iNOS expression in isolated peritoneal macrophages. This iNOS/NO-suppressive activity is not shared by fluorocitrate (which is primarily used as a metabolic toxin) or by hydroxyoxoglutarate.

inducible nitric oxide synthase macrophage inflammation nitrite quantification

Cancer-Selective NADPH Depletion: 3-Oxalomalate vs. Iron Chelator DFO in Prostate Cancer Cells

In PC-3M metastatic prostate cancer cells, 3-oxalomalate (2.5 mM) reduced NADPH levels from the elevated cancer-cell level (0.025 ± 0.0066 mmols/100 µg protein) down to levels comparable to normal prostate cells (0.015 ± 0.0047 mmols/100 µg protein) via inhibition of the cytosolic aconitase/cICD pathway [1]. Crucially, 3-oxalomalate selectively affected cancer cells without altering NADPH in normal PNT2-C2 prostate cells. In the same study, free fatty acid synthesis was reduced by 37.7 ± 1.1% with 2.5 mM oxalomalate versus 28.5 ± 8.5% with 0.5 mM desferrioxamine (DFO), an iron chelator acting through a distinct indirect mechanism [1]. This demonstrates that 3-oxalomalate produces a quantitatively larger effect on lipogenesis than DFO at the tested concentrations, while operating through direct enzymatic inhibition rather than iron depletion.

cancer metabolism NADPH homeostasis fatty acid synthesis inhibition

Time-Dependent Irreversible Inhibition upon Preincubation: 10-Fold Potency Gain

A distinctive kinetic property of 3-oxalomalate is that a 2-minute preincubation of the inhibitor with either mitochondrial or cytoplasmic aconitate hydratase prior to substrate addition increased the degree of inhibition approximately 10-fold and rendered the inhibition irreversible [1]. Under these conditions, both the forward reaction (citrate → cis-aconitate) and the reverse reaction (isocitrate → cis-aconitate) were inhibited to the same extent. This time-dependent, essentially irreversible inhibition profile is not typical of purely competitive inhibitors and is not reported for hydroxyoxoglutarate or other tricarboxylic acid analog inhibitors. This property has significant implications for assay design: preincubation protocols yield substantially different IC₅₀ values than co-incubation protocols.

irreversible enzyme inhibition preincubation effect aconitase assay optimization

3-Oxalomalate Application Scenarios: Evidence-Backed Research Uses Where Substitution Is Contraindicated


Dual Aconitase/NADP-IDH Inhibition at Low Micromolar-to-Millimolar Working Concentrations in TCA Cycle Flux Studies

For metabolic flux studies requiring simultaneous, reversible blockade of both aconitase and NADP-dependent isocitrate dehydrogenase, 3-oxalomalate is the only compound that achieves near-complete dual inhibition at 1 mM — a 10-fold lower concentration than required for the nearest structural analog, hydroxyoxoglutarate [1]. This allows experimental designs where off-target solvent or osmolarity effects are minimized. Researchers studying glyoxylate cycle regulation or TCA cycle control mechanisms should note that 3-oxalomalate's inhibition becomes irreversible after brief preincubation, requiring standardized assay protocols [2].

IRP1/Aconitase Dual-Function Switch and Iron Homeostasis Research

When investigating the post-transcriptional regulation of iron metabolism via the IRP1/iron-responsive element (IRE) system, 3-oxalomalate is functionally irreplaceable. Its unique ability to decrease IRP1 RNA-binding activity by approximately 3-fold (at 5 mM, 6 h treatment) while simultaneously inducing ferritin expression has been validated across multiple cell lines [1]. No other aconitase inhibitor — including fluorocitrate, DFO, or hydroxyoxoglutarate — has been demonstrated to produce this dual effect on the aconitase/IRP1 bifunctional protein [2].

Cancer-Selective NADPH Depletion and Lipogenesis Inhibition Assays

For research programs targeting the cytosolic aconitase/cICD pathway as a source of NADPH for de novo fatty acid synthesis in cancer cells, 3-oxalomalate at 2.5 mM selectively reduces cancer-cell NADPH to normal-cell levels and suppresses free fatty acid synthesis by 37.7% — exceeding the effect achieved by the iron chelator DFO (28.5%) [1]. The cancer-selective effect (no impact on normal prostate PNT2-C2 cells) distinguishes 3-oxalomalate from broadly cytotoxic metabolic inhibitors.

iNOS/NO Pathway Investigation in Macrophage Inflammation Models

In LPS-stimulated macrophage inflammation models, 3-oxalomalate provides a concentration-dependent tool for suppressing iNOS protein expression and NO production without altering iNOS mRNA levels, indicating a post-transcriptional mode of action [1]. At 5 mM, nitrite production is reduced by 75% relative to LPS-stimulated controls, while iNOS protein is correspondingly decreased. This application is unique to 3-oxalomalate among TCA cycle inhibitors, as neither fluorocitrate, hydroxyoxoglutarate, nor DFO replicates this iNOS-suppressive profile at comparable concentrations without cytotoxicity.

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